(+)-Sabinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H14O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8H,3-5H2,1-2H3/t8-,10+/m1/s1 |
InChI Key |
PBLWMCQDAGOTPV-SCZZXKLOSA-N |
SMILES |
CC(C)C12CC1C(=C)C(=O)C2 |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1C(=C)C(=O)C2 |
Canonical SMILES |
CC(C)C12CC1C(=C)C(=O)C2 |
Origin of Product |
United States |
Biosynthetic Pathways and Natural Occurrence of + Sabinone
Precursor Identification and Enzymatic Transformations
The biosynthesis of (+)-Sabinone is a multi-step process involving specific precursors and enzymatic catalysis. A key transformation is the oxidation of the alcohol (+)-cis-Sabinol, a reaction governed by a specific dehydrogenase enzyme.
Biosynthesis from (+)-cis-Sabinol via (+)-Sabinol Dehydrogenase Activity
The direct precursor to this compound is (+)-cis-Sabinol. The conversion is an oxidation reaction catalyzed by the enzyme (+)-sabinol dehydrogenase. qmul.ac.ukwikipedia.org This enzyme, also known as (+)-cis-sabinol dehydrogenase, facilitates the transformation of the hydroxyl group in (+)-cis-sabinol into a ketone group, resulting in the formation of this compound. qmul.ac.ukwikipedia.org The systematic name for this enzyme is (+)-cis-sabinol:NAD+ oxidoreductase. qmul.ac.ukenzyme-database.org This enzymatic reaction is a crucial step in the biosynthesis of C3-oxygenated thujane (B1196268) monoterpenes. nih.gov
The chemical equation for this reaction is: (+)-cis-Sabinol + NAD+ ⇌ this compound + NADH + H+ qmul.ac.ukenzyme-database.org
Role of NAD+ as Coenzyme in Oxidation
The oxidation of (+)-cis-sabinol to this compound is a dehydrogenase-catalyzed reaction that requires a coenzyme to act as an electron acceptor. In this specific biochemical transformation, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) serves as the primary coenzyme. qmul.ac.ukwikipedia.org NAD+ accepts a hydride ion (a proton and two electrons) from the (+)-cis-sabinol substrate, becoming reduced to NADH. youtube.com While NAD+ is the preferred coenzyme for this reaction, it has been noted that NADP+ can also function as a coenzyme, although the reaction proceeds more slowly. qmul.ac.ukenzyme-database.orgexpasy.org The concentration of NAD+ in the cell is typically higher than that of NADH, which favors the oxidative reaction. youtube.com
Enzymatic Stereospecificity and Short-Chain Dehydrogenase/Reductase (SDR) Family
(+)-Sabinol dehydrogenase belongs to the family of oxidoreductases. wikipedia.org More specifically, it is part of the vast Short-Chain Dehydrogenase/Reductase (SDR) superfamily. wikipedia.orgebi.ac.uk The SDR family is one of the largest enzyme superfamilies known and its members are typically NAD- or NADP-dependent oxidoreductases. wikipedia.orgebi.ac.uknih.gov Enzymes in this family, including many dehydrogenases, exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate. d-nb.infonih.gov
The stereospecificity of (+)-sabinol dehydrogenase is evident in its preferential reaction with the (+)-cis isomer of sabinol to produce this compound. qmul.ac.uk This specificity is crucial for the biosynthesis of optically pure monoterpenoids in plants. d-nb.info The structure of SDR enzymes generally consists of two domains: one for binding the coenzyme (like NAD+) and another that binds the substrate and contains the catalytic amino acids. wikipedia.orgebi.ac.uk This second domain determines the substrate specificity. ebi.ac.uk
Metabolic Pathways Leading to this compound in Plants and Microorganisms
The formation of this compound is an integral part of the complex network of terpenoid metabolism found in various plants and has also been identified in some microorganisms.
Integration into Broader Terpenoid Metabolism
Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and are synthesized from two main precursors: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com The biosynthesis of these precursors occurs through two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comresearchgate.net
Monoterpenes, such as this compound, are typically synthesized in the plastids of plant cells. nih.govresearchgate.net The pathway begins with the formation of geranyl diphosphate (B83284) (GPP) from IPP and DMAPP. GPP is the universal precursor for all monoterpenes. The enzyme (+)-sabinene synthase then catalyzes the cyclization of GPP to form the bicyclic monoterpene (+)-sabinene. nih.govwikipedia.org Subsequently, (+)-sabinene is hydroxylated by a specific cytochrome P-450-dependent monooxygenase to yield (+)-cis-sabinol. nih.gov Finally, as detailed previously, (+)-cis-sabinol is oxidized by (+)-sabinol dehydrogenase to form this compound. qmul.ac.ukwikipedia.org This entire pathway is a branch of the broader terpenoid metabolism that produces a vast array of compounds essential for the plant's interaction with its environment. mdpi.com
Identification and Characterization of Key Enzymes (e.g., Sabinene (B1680474) Synthases)
A critical enzyme in the metabolic pathway leading to this compound is (+)-sabinene synthase. This enzyme catalyzes the first committed step in the biosynthesis of thujane-type monoterpenes by converting the acyclic precursor geranyl diphosphate into the bicyclic olefin (+)-sabinene. wikipedia.orgacs.org
(+)-Sabinene synthases have been isolated and characterized from several plant species, including common sage (Salvia officinalis) and Western red cedar (Thuja plicata). nih.govacs.org Research on the enzyme from Salvia officinalis showed that it produces (+)-sabinene as its major product, along with smaller amounts of other monoterpenes like γ-terpinene and terpinolene. nih.gov The enzyme from Thuja plicata (TpSS) also generates predominantly (+)-sabinene (around 86.5-90%). acs.orgnih.gov
Studies have revealed that these synthases are monomeric proteins and require a divalent metal ion for catalytic activity. nih.govacs.org Interestingly, the catalytic metal ion requirement for sabinene synthase from Thuja plicata is quite broad, with optimal activity observed with Mn²+ or Co²+, and more modest activity with Mg²+ or Ni²+. acs.orgnih.gov This is unusual for plant terpene cyclases, which typically prefer Mg²+. acs.org
| Enzyme Property | (+)-Sabinene Synthase from Salvia officinalis | (+)-Sabinene Synthase from Thuja plicata |
| Major Product | (+)-Sabinene | (+)-Sabinene (~90%) |
| Subunit Architecture | Monomeric | Monomeric |
| Precursor | Geranyl diphosphate | Geranyl diphosphate |
| Optimal Metal Cofactor | Not specified | Mn²⁺ or Co²⁺ |
Occurrence in Botanical Sources and Biological Context
This compound is not ubiquitously found in nature; its presence is restricted to certain plant species where it exists as a component of their essential oil, playing a role in the plant's interaction with its environment.
This compound is primarily known as a constituent of the essential oils of several aromatic plants. Its occurrence is intrinsically linked to the presence of its precursor, sabinene.
Juniperus sabina L. (Savin Juniper): This species is a well-documented source of sabinene, which is often the dominant component of its essential oil. mdpi.comnih.govresearchgate.netmdpi.com Studies analyzing the chemical composition of J. sabina essential oil from various geographical locations consistently report high percentages of sabinene. researchgate.netmdpi.comuniv-batna2.dzresearchgate.net The oxidation of this abundant sabinene pool leads to the formation of this compound, making Savin Juniper a notable botanical source. The content of sabinene can vary based on factors like the specific plant part (leaves, berries), sex of the plant, and geographical origin. mdpi.comresearchgate.netuniv-batna2.dz
Salvia species (Sage): Several species within the sage genus (Salvia) are also known to produce sabinene, and consequently, sabinone. Common sage (Salvia officinalis) produces a complex essential oil where thujone, camphor, and 1,8-cineole are often major components. nih.govnuft.edu.uaresearchgate.netmdpi.com While typically not the most abundant compound, sabinene is a characteristic component, and its presence allows for the subsequent biosynthesis of this compound. nih.gov The chemical profile of sage oil can vary significantly, leading to different chemotypes, some of which may feature higher relative amounts of sabinene and its derivatives. mdpi.com
The following table summarizes the reported presence of sabinene, the precursor to this compound, in the essential oils of these plants from various studies.
| Botanical Source | Plant Part | Major Reported Components | Sabinene Content (%) | Reference(s) |
| Juniperus sabina | Fruits, Leaves (male & female) | Sabinene, α-Pinene, Limonene, Myrcene | 16.8 - 37.1 | researchgate.net |
| Juniperus sabina | Foliage (male) | Sabinene, trans-Sabinyl acetate | 18.4 | univ-batna2.dzresearchgate.net |
| Juniperus sabina | Foliage (female) | Sabinene, γ-Terpinene, δ-2-Carene | Main Component | univ-batna2.dzresearchgate.net |
| Juniperus sabina | Not specified | α-Pinene, Sabinene, Sylvestrene | 4.91 - 19.83 | mdpi.com |
| Salvia officinalis | Leaves | α-Thujone, Camphor, 1,8-Cineole, β-Thujone | Not specified, but present | nih.govresearchgate.net |
Note: The table lists sabinene content, as it is the direct precursor and most frequently reported compound leading to this compound formation. The concentration of this compound itself is often lower and reported less frequently.
The production of this compound and other terpenoids is a key part of a plant's secondary metabolism. Unlike primary metabolites essential for growth and development (e.g., sugars, amino acids), secondary metabolites mediate the plant's interactions with its environment. researchgate.netktu.ltnih.gov
These compounds are not metabolic waste; they are sophisticated chemical tools that serve crucial ecological functions. researchgate.netktu.lt The synthesis of terpenoids like this compound is often induced or increased in response to biotic stresses, such as attacks by herbivores or infections by pathogens, and abiotic stresses like UV radiation or drought. frontiersin.orgresearchgate.net
In species like Juniperus sabina and Salvia officinalis, the complex mixture of volatile compounds in their essential oils, including monoterpenes and their oxygenated derivatives, creates a chemical shield. mdpi.comnih.gov This chemical defense can act in several ways:
Anti-herbivory: The strong, often pungent, aroma and taste of these compounds can deter feeding by insects and other animals. nih.govresearchgate.net
Antimicrobial and Antifungal Activity: Many terpenoids have been shown to inhibit the growth of bacteria and fungi, protecting the plant from disease. mdpi.comnih.gov The essential oils from Juniperus and Salvia species are known for these properties. mdpi.comnih.govnih.gov
Allelopathy: Some secondary metabolites can be released into the soil to inhibit the growth of competing plant species.
The production of these defense compounds is regulated by complex signaling networks within the plant, often involving plant hormones like jasmonic acid and salicylic (B10762653) acid, which are triggered upon detecting a threat. researchgate.netmdpi.comnih.gov Therefore, the presence of this compound in a plant is not incidental but is part of an evolved, dynamic defense strategy that is fundamental to its survival. frontiersin.orgktu.lt
Synthetic Methodologies for + Sabinone
Total Synthesis Approaches
The synthesis of (+)-sabinone, a natural product featuring a bicyclo[3.1.0]hexane framework, has been approached through various strategies, ranging from classical methods rooted in natural product interconversion to modern, highly efficient catalytic routes.
Early Strategies and Seminal Works
Early approaches to the sabinane skeleton, to which this compound belongs, were often intertwined with the structural elucidation and chemical transformation of other abundant monoterpenes. Seminal work in this area frequently involved the conversion of naturally occurring precursors that already contained the characteristic thujane (B1196268) framework.
One of the foundational sources for the sabinane skeleton is (+)-sabinene, the biosynthetic precursor to thujone and sabinone. wikipedia.orgresearchgate.net Early synthetic efforts often leveraged the oxidation of (+)-sabinene. For instance, the oxidation of (+)-sabinene using reagents like potassium permanganate (B83412) and sodium periodate (B1199274) can yield the corresponding ketone. researchgate.net While this specific example produced (–)-sabina ketone, the enantiomer of the target compound, it established a key chemical transformation.
Another significant early strategy involved the chemical modification of thujone, a major component of the essential oils of plants like sage and cedar. wikipedia.org The biosynthetic pathway itself suggests a synthetic route: (+)-sabinene is oxidized to (+)-sabinol, which is then converted to this compound by a dehydrogenase. wikipedia.org Early laboratory syntheses often mimicked these transformations, relying on the manipulation of functional groups of readily available terpenes to access the desired sabinone structure. These interconversions, while not always constituting a de novo total synthesis from simple acyclic precursors, represent the seminal works that laid the foundation for more complex synthetic designs.
Modern Convergent and Divergent Synthetic Routes
Modern organic synthesis emphasizes efficiency, often through convergent or divergent strategies that allow for the rapid assembly of molecular complexity.
A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the later stages. For the bicyclo[3.1.0]hexane core of sabinone, modern convergent strategies have been developed, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can rapidly construct the fused-ring system. nih.govrsc.orgresearchgate.net This type of approach allows for significant structural variation in the fragments before they are combined, offering a flexible route to various analogs.
A powerful example of a divergent synthesis is demonstrated in the work of Fürstner and coworkers. organic-chemistry.org A divergent strategy utilizes a common intermediate that can be selectively converted into multiple, structurally related target molecules. In their approach, a key hydroxylated enyne precursor undergoes a catalytic cycloisomerization to produce the bicyclo[3.1.0]hexan-3-one skeleton. This common intermediate serves as a branch point from which both this compound and the related terpene (+)-sabinol can be synthesized, showcasing a modern and efficient divergent route to this family of natural products. organic-chemistry.org This strategy is particularly valuable as it provides access to multiple compounds from a single synthetic pathway, maximizing efficiency. nih.gov
| Synthetic Strategy | Description | Application to this compound Core |
| Convergent | Key fragments of the molecule are synthesized separately and then joined together. | (3+2) annulation strategies can rapidly form the bicyclo[3.1.0]hexane skeleton from a cyclopropene (B1174273) and a three-carbon partner. nih.govrsc.org |
| Divergent | A common intermediate is transformed into a variety of structurally related products. | A hydroxylated enyne is converted into a key bicyclic ketone, which can then be used to synthesize both this compound and (+)-sabinol. organic-chemistry.org |
Enantioselective Total Synthesis Strategies
Controlling the absolute stereochemistry to produce a single enantiomer, such as this compound, is a central goal of modern synthesis. Two primary strategies have been employed: substrate-control and catalyst-control.
Substrate-controlled syntheses often utilize the "chiral pool," starting from an inexpensive, enantiomerically pure natural product. For monoterpenes like sabinone, a common starting material is carvone (B1668592), which is available in both (S)-(+) and (R)-(–) forms. wur.nlwur.nlmdpi.com The existing stereocenter in the starting material is used to direct the stereochemical outcome of subsequent reactions.
Catalyst-controlled syntheses represent a more flexible approach, where a chiral catalyst creates the desired stereocenters from an achiral or racemic precursor. The gold-catalyzed cycloisomerization developed by Fürstner is a prime example of this strategy applied to sabinone synthesis. organic-chemistry.orgnih.gov The reaction proceeds with excellent chirality transfer from a chiral, non-racemic enyne substrate, yielding a product with high optical purity. This method highlights the power of modern asymmetric catalysis to construct complex chiral molecules efficiently. nih.govresearchgate.net
Key Reactions and Stereochemical Control
The construction of the unique bicyclo[3.1.0]hexane structure of this compound with precise stereochemical control relies on specific and powerful chemical reactions.
Cyclopropanation Methodologies in Sabinone Synthesis
The formation of the three-membered ring is the defining feature of the sabinone skeleton. The Simmons-Smith reaction is a cornerstone of cyclopropanation in organic synthesis. wikipedia.orgthermofisher.com This reaction typically involves treating an alkene with an organozinc carbenoid, often generated from diiodomethane (B129776) and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. mdpi.comnih.govresearchgate.net In the context of sabinone synthesis, an appropriately substituted cyclopentene (B43876) could undergo a Simmons-Smith reaction to form the bicyclo[3.1.0]hexane core. The presence of a nearby hydroxyl group on the alkene substrate can direct the cyclopropanation to a specific face of the double bond, providing a powerful tool for stereochemical control.
| Cyclopropanation Reaction | Reagents | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) or Et₂Zn | Stereospecific; can be directed by nearby functional groups like hydroxyls. wikipedia.orgnih.gov |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | Forms cyclopropanes from enones. |
Gold-Catalyzed Cycloisomerizations and Chirality Transfer
A highly elegant and modern approach to the bicyclo[3.1.0]hexanone core involves the transition-metal-catalyzed cycloisomerization of enynes. researchgate.net The work by Fürstner and coworkers demonstrated that exposing hydroxylated enynes to catalytic amounts of a gold(I) complex, such as (PPh₃)AuCl/AgSbF₆, triggers a selective rearrangement. organic-chemistry.orgnih.gov
This reaction is proposed to proceed through the formation of a cyclopropyl (B3062369) gold carbene species. The gold catalyst activates the alkyne, facilitating an intramolecular reaction with the alkene. This process is not only atom-economical but also highly effective at establishing the complex bicyclic structure in a single step. organic-chemistry.org
A critical aspect of this methodology is the high degree of chirality transfer . nih.govnih.gov When an enantiomerically enriched propargylic alcohol is used as the substrate, its stereochemical information is effectively transferred to the product, resulting in the formation of this compound with high enantiomeric excess. This transformation showcases how gold catalysis can be used to control complex stereochemical outcomes, providing a sophisticated and powerful route to chiral natural products. organic-chemistry.org
Redox Manipulations and Functional Group Interconversions
The synthesis of this compound often involves strategic redox manipulations and functional group interconversions (FGI), starting from its parent olefin, (+)-sabinene. A key pathway mirrors its biosynthesis, where the transformation from an alkene to a ketone is achieved through a two-step oxidation process.
The initial step is the selective oxidation of the exocyclic double bond of (+)-sabinene to form the corresponding secondary alcohol, (+)-sabinol. In nature, this hydroxylation is catalyzed by cytochrome P450 enzymes. wikipedia.org In a laboratory setting, this transformation can be achieved using various reagents. The subsequent step is the oxidation of the secondary alcohol group in (+)-sabinol to the ketone functionality of this compound. This is a standard functional group interconversion. While biosynthetic pathways utilize dehydrogenases for this conversion, chemical synthesis employs a range of common oxidizing agents. wikipedia.org
A direct, one-pot oxidation of (+)-sabinene to the enantiomer of this compound has also been reported, demonstrating a different redox strategy. This method bypasses the isolation of the alcohol intermediate.
| Starting Material | Transformation | Key Reagents/Process | Product | Reference |
|---|---|---|---|---|
| (+)-Sabinene | Hydroxylation | Cytochrome P450 (Biosynthesis) | (+)-Sabinol | wikipedia.org |
| (+)-Sabinol | Oxidation | Dehydrogenase (Biosynthesis) | This compound | wikipedia.org |
Use of Chiral Ligands and Organocatalysis in Enantioselective Synthesis
Enantioselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule. This is typically achieved using either chiral metal complexes, where chirality is introduced through ligands, or with small organic molecules known as organocatalysts. wikipedia.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other by lowering the activation energy of the corresponding reaction pathway. wikipedia.orgyoutube.comyoutube.com
Common strategies in organocatalysis involve the formation of transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. youtube.comyoutube.com Similarly, chiral ligands coordinate to a metal center to form a catalyst that directs the approach of reactants. wikipedia.orgyoutube.com
While these methodologies are powerful tools in modern organic synthesis, specific applications for the direct enantioselective synthesis of this compound are not widely documented in the surveyed literature. However, research has demonstrated the utility of the closely related precursor, (+)-sabinol, as a chiral starting material for the synthesis of a library of bidentate and tridentate chiral ligands. nih.govresearchgate.net These sabinane-based ligands, including diols, triols, and aminodiols, were subsequently used as catalysts in other asymmetric reactions, such as the addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the value of the sabinane skeleton in asymmetric catalysis. nih.govresearchgate.net
| Catalysis Type | General Principle | Relevance to Sabinone Skeleton | Reference |
|---|---|---|---|
| Enantioselective Catalysis | Use of a chiral catalyst to produce one enantiomer of a product in excess. | A key potential strategy for the direct synthesis of this compound. | wikipedia.org |
| Organocatalysis | Catalysis using small, chiral organic molecules (e.g., proline derivatives). | While a major field, specific application for this compound synthesis is not prominently reported. | youtube.comyoutube.com |
| Chiral Ligand Synthesis | Synthesis of chiral ligands from readily available chiral molecules. | (+)-Sabinol has been used to synthesize a library of chiral ligands for use in other asymmetric reactions. | nih.govresearchgate.net |
Synthesis of Sabinone Derivatives and Analogues
The structural framework of this compound serves as a template for the synthesis of various derivatives and analogues. The chemical modification of its core bicyclic structure allows for the creation of new compounds with potentially unique properties. Structural diversification is a key strategy in medicinal chemistry and materials science for expanding the range of available molecules. nih.gov
Research has shown that the sabinone skeleton can be effectively modified. For example, the precursor (+)-sabinol has been transformed into a variety of chiral synthons, including aminodiols and triols, through stereoselective reactions like the Overman rearrangement and dihydroxylation. nih.govresearchgate.net These derivatives demonstrate how the core thujane structure can be functionalized to create diverse molecular architectures. Such derivatives, containing multiple stereocenters and functional groups, are valuable as building blocks for more complex heterocyclic systems. nih.govresearchgate.net
This compound is a key intermediate in the biosynthesis of other important natural products, most notably α- and β-thujone. wikipedia.org Thujones are the characteristic components of plants such as cedar, sage, and wormwood.
The biosynthetic pathway from this compound to the thujones involves a stereoselective reduction of the ketone functional group. wikipedia.orgresearchgate.net This reduction is mediated by an NADPH-dependent reductase enzyme, which yields the corresponding secondary alcohols, thujol and neothujol, which exist in equilibrium with their thujone isomers. researchgate.netnih.gov This transformation highlights the role of this compound as a direct precursor in the natural synthesis of the thujone family of monoterpenes.
Chemical Reactivity and Transformations of + Sabinone
Oxidation and Reduction Reactions
The ketone functional group is the primary site for oxidation and reduction reactions, linking (+)-sabinone to other important monoterpenoids like sabinol and thujone.
This compound is a central intermediate in the biosynthesis of thujone, the main component of wormwood oil. wikipedia.org The pathway involves both oxidation and reduction steps. (+)-Sabinene is first oxidized by a cytochrome P450 enzyme to form an isomer of (+)-sabinol. wikipedia.org This alcohol is then further oxidized to this compound by a dehydrogenase. wikipedia.org The final step involves the reduction of the ketone in this compound by a reductase enzyme to yield the diastereomers α-thujone and β-thujone. wikipedia.org
The specific isomer of the sabinol intermediate can vary between plant species. For example, in Western Redcedar (Thuja plicata), thujone biosynthesis proceeds exclusively through the (+)-trans-sabinol intermediate. wikipedia.orgoup.com In contrast, common garden sage (Salvia officinalis) utilizes the (+)-cis-sabinol intermediate. wikipedia.orgoup.com
The reverse reaction, the reduction of this compound to (+)-sabinol, is a standard ketone reduction. This can be accomplished chemically using reducing agents or enzymatically.
Table 1: Biosynthetic Conversions Involving this compound
| Precursor/Product | Transformation | Enzyme Class Involved |
|---|---|---|
| (+)-Sabinol | Oxidation | Dehydrogenase |
| This compound | Reduction | Reductase |
Enzymatic Mechanisms: The biosynthesis of thujone from this compound is a well-studied enzymatic process. wikipedia.org The conversion of (+)-sabinol to this compound is catalyzed by a dehydrogenase, an enzyme that facilitates the removal of hydrogen. wikipedia.org The subsequent reduction of this compound to thujone is mediated by a reductase enzyme. wikipedia.org In Western Redcedar, studies have identified a specific cytochrome P450, CYP750B1, responsible for the initial hydroxylation of (+)-sabinene to (+)-trans-sabinol. oup.com The conversion of this alcohol to this compound is an NADH-dependent process carried out by a dehydrogenase present in soluble protein extracts of the plant tissue. oup.com
Enzymatic degradation of related compounds can also provide insight. Peroxidases, such as lignin (B12514952) peroxidase, have been shown to degrade complex organic molecules through oxidative mechanisms, often involving radical intermediates. rsc.orgnih.gov While not directly studied on sabinone, these enzyme systems demonstrate nature's capacity for complex redox transformations.
Chemical Mechanisms: Chemically, the reduction of the ketone in this compound to form sabinol can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. Oxidation is defined by an increase in oxidation state, while reduction involves a decrease. khanacademy.orglibretexts.org In the reduction of sabinone to sabinol, the oxidation state of the carbonyl carbon decreases. Conversely, the oxidation of sabinol to sabinone involves an increase in the oxidation state of that carbon.
Rearrangement Reactions and Isomerizations
The strained bicyclic structure of this compound makes it susceptible to various rearrangement reactions, particularly under conditions that generate reactive intermediates like radicals or carbocations.
Radical reactions, which involve species with unpaired electrons, proceed through initiation, propagation, and termination steps. youtube.com Precursors to sabinone, such as sabinene (B1680474), possess allylic hydrogens that are susceptible to abstraction, forming resonance-stabilized allylic radicals. youtube.com This stabilization makes them key intermediates in potential radical-mediated transformations. For instance, radical addition to the double bond of sabinene or rearrangement of a radical derivative could lead to alternative carbon skeletons. While specific radical rearrangements of sabinone itself are not extensively documented, the principles of radical chemistry suggest that intermediates generated from sabinone or its derivatives could undergo various transformations. researchgate.net
The inherent strain in the bicyclo[3.1.0]hexane skeleton of sabinone can be a driving force for skeletal rearrangements, especially under acidic or basic conditions. msu.edu Such reactions often proceed through carbocationic intermediates, which can undergo shifts to form more stable structures. masterorganicchemistry.com
Potential rearrangement pathways for compounds with this skeleton include:
Wagner-Meerwein Rearrangements: In the presence of acid, protonation of the carbonyl oxygen could be followed by a 1,2-hydride or 1,2-alkyl shift to relieve ring strain or form a more stable carbocation.
Pinacol-type Rearrangements: If a diol derivative of sabinone were formed, it could undergo an acid-catalyzed pinacol (B44631) rearrangement, leading to a significant skeletal reorganization. libretexts.orgyoutube.com
Favorskii Rearrangement: An α-halogenated derivative of sabinone could potentially undergo a base-catalyzed Favorskii rearrangement via a cyclopropanone (B1606653) intermediate, resulting in a ring-contracted carboxylic acid derivative. msu.edu
Reactions at the Cyclopropane (B1198618) Moiety
The cyclopropane ring in this compound is a site of high reactivity due to significant ring strain (approximately 29 kcal/mol). harvard.edu Its bonding orbitals have higher s-character than normal sp³ bonds, and its reactivity is often compared to that of an alkene. harvard.edu
Reactions involving the cyclopropane moiety are often characterized by ring-opening, which relieves the inherent strain. These can be initiated by:
Electrophiles (e.g., acids): Protonation can lead to the formation of a cyclopropylcarbinyl cation. These cations are known to undergo rapid rearrangements to form more stable homoallyl or cyclobutyl cations, effectively opening the three-membered ring. marquette.edu
Nucleophiles: While less common for simple cyclopropanes, activated cyclopropanes (e.g., those bearing electron-withdrawing groups) can undergo nucleophilic ring-opening.
Radicals: Radical species can add to the cyclopropane ring, inducing ring-opening to form a more stable radical.
Transition Metals: Metals can insert into the C-C bonds of the cyclopropane ring, facilitating various transformations.
The Simmons-Smith reaction is a classic method for forming cyclopropane rings from alkenes using a zinc-copper couple and diiodomethane (B129776), illustrating a synthetic route toward this structural motif. marquette.eduyoutube.com The reactivity of the resulting cyclopropane is a cornerstone of its utility in organic synthesis. rsc.orgorganic-chemistry.org
Reactivity of the Strained Ring System
The bicyclo[3.1.0]hexane skeleton of this compound is endowed with significant ring strain, making the cyclopropane ring susceptible to cleavage under various conditions. This reactivity has been exploited in the synthesis of diverse monoterpenoid structures.
Acid-catalyzed rearrangements are a prominent feature of the thujane (B1196268) class of monoterpenes, to which this compound belongs. While specific studies on this compound are limited, the behavior of related thujane derivatives provides insight into its potential reactivity. For instance, acid-promoted ring cleavage of thujone-derived cyclopropylcarbinols, which can be seen as reduction products of sabinone, has been documented to proceed via a 1,3-shift of a methylene (B1212753) group on the cyclopropane ring. lookchem.com This suggests that under acidic conditions, this compound could undergo protonation of the carbonyl oxygen, followed by rearrangement involving the cyclopropane ring to yield p-menthane (B155814) derivatives. The isomerization of the related monoterpene carvone (B1668592) to carvacrol (B1668589) under acidic conditions further illustrates the propensity of such systems to undergo rearrangement to form more stable aromatic structures. mdpi.combohrium.comresearchgate.net
Reductive conditions can also induce the opening of the cyclopropane ring. While catalytic hydrogenation of the related monoterpene sabinene can be performed selectively on the double bond, preserving the cyclopropane ring, more forceful reducing agents or different catalytic systems could lead to the cleavage of the three-membered ring.
Photochemical reactions offer another pathway to harness the strain energy of the bicyclo[3.1.0]hexane system. The photochemistry of bicyclo[3.1.0]hex-3-en-2-ones, the core structure of this compound, has been studied computationally. These studies suggest that upon photoexcitation, the internal C-C bond of the cyclopropane ring can cleave, leading to a diradical intermediate. nih.govresearchgate.net This intermediate can then undergo further rearrangements. Such photochemical rearrangements of bicyclo[3.1.0]hexanones are known to be synthetically useful, providing access to a variety of rearranged products. encyclopedia.pub
Functionalization of the Cyclopropane Ring
The functionalization of the cyclopropane ring in this compound without inducing ring-opening presents a synthetic challenge due to the inherent strain. However, reactions targeting other parts of the molecule can sometimes leave the cyclopropane ring intact.
The metabolism of the closely related thujone isomers involves hydroxylation at various positions, including the C-7 position on the isopropyl group, without disrupting the bicyclic skeleton. researchgate.netencyclopedia.pub This suggests that selective oxidation of this compound might be achievable. For example, ozonation of α-thujone has been shown to yield 7-hydroxythujones. encyclopedia.pub
Furthermore, reactions involving the enone functionality can potentially be carried out chemoselectively. For instance, the reduction of the carbonyl group to an alcohol would yield sabinol. Subsequent reactions on this alcohol, if carefully chosen, might not affect the cyclopropane ring. The table below summarizes some potential transformations, drawing parallels from related systems.
| Transformation Type | Reagents/Conditions | Potential Product(s) | Notes |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | p-Menthane derivatives (e.g., Carvacrol) | Ring-opening and aromatization. mdpi.combohrium.comresearchgate.net |
| Photochemical Rearrangement | UV light | Rearranged bicyclic or monocyclic ketones | Proceeds via diradical intermediates. nih.govresearchgate.net |
| Selective Oxidation | O₃, then reduction | 7-Hydroxy-(+)-Sabinone | Based on reactivity of α-thujone. encyclopedia.pub |
| Reduction of Carbonyl | NaBH₄ or LiAlH₄ | Sabinol | Stereoselectivity would be a key consideration. nih.gov |
It is important to note that the specific outcomes of these reactions on this compound itself would require experimental verification. The interplay between the strained ring and the other functional groups makes it a fascinating substrate for further investigation into its chemical reactivity.
Theoretical and Computational Studies of + Sabinone
Quantum Chemical Calculations
Quantum chemical calculations form the bedrock of understanding molecular behavior by solving approximations of the Schrödinger equation. These methods provide detailed information about the electronic distribution, energy levels, and spatial arrangement of atoms within a molecule lsu.edud-nb.infonih.gov.
Conformational Analysis and Energy Profiles
Conformational analysis investigates the various three-dimensional arrangements (conformers) a molecule can adopt through rotation around single bonds and quantifies the energy associated with each arrangement drugdesign.org. For (+)-Sabinone, this would involve generating a spectrum of possible conformers and calculating their relative energies, often identifying stable low-energy forms and higher-energy transition states lsu.edudrugdesign.orgwavefun.com. These studies construct potential energy surfaces, illustrating how energy changes with molecular geometry, which is crucial for understanding molecular flexibility and its influence on interactions, such as binding to enzymes or other molecules drugdesign.orgethz.chresearchgate.net. While specific conformational studies on this compound were not detailed in the provided search results, these computational approaches are standard for characterizing the conformational landscape of organic molecules wavefun.comethz.chresearchgate.netscielo.org.mx.
Reaction Mechanism Investigations
Investigating reaction mechanisms through computational studies provides detailed step-by-step insights into chemical transformations, including biological synthesis and synthetic reactions.
Computational Studies of Biosynthetic Steps
The biosynthesis of this compound is understood as a key step in the metabolic pathways of certain terpenes. Research suggests that this compound is formed via the oxidation of (+)-trans-sabinol, a transformation likely catalyzed by enzymes such as alcohol dehydrogenases nih.govpnas.org. Computational studies in this domain focus on modeling these enzymatic processes, predicting transition states, and elucidating the stereochemical outcomes of these reactions nih.gov. Such analyses can reveal critical details about enzyme-substrate interactions and the molecular basis for catalytic activity in the formation of this compound nih.govpnas.org. Genetic studies have also identified genes potentially involved in these later stages of terpene biosynthesis, contributing to a comprehensive understanding of the pathway nih.gov.
Simulations of Chemical Transformations and Reaction Rates
Computational chemistry provides powerful tools for simulating chemical transformations and predicting reaction rates, essential for both synthetic chemistry and mechanistic understanding. Studies involving the synthesis of sabinone and related compounds have utilized computational methods, including Density Functional Theory (DFT), to propose and validate reaction mechanisms acs.orgacs.org. These simulations can explore pathways such as gold-catalyzed cycloisomerizations or bismuth-photocatalyzed reactions that lead to sabinone-containing structures acs.orgacs.orgorganic-chemistry.org. By simulating reaction sequences, researchers can identify key intermediates and transition states, and calculate activation energies, which directly correlate to reaction rates lsu.edubris.ac.ukyoutube.com. Such simulations are invaluable for optimizing synthetic strategies and gaining a deeper understanding of chemical reactivity lsu.edubris.ac.ukyoutube.com.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, tracking atomic movements over time to reveal insights into flexibility, interactions, and structural changes nih.govnih.govgonzalezbello.comscirp.org. While specific applications of these techniques to this compound were not detailed in the provided search results, they are widely employed in chemical and biological research nih.govnih.govgonzalezbello.comscirp.org. Molecular dynamics simulations, based on classical mechanics, can illustrate how molecules like this compound might change conformation, interact with solvent molecules, or bind to biological targets. These simulations provide a temporal dimension to static structural data, offering a more comprehensive understanding of molecular behavior in various environments nih.govscirp.org.
Biological Activity and Mechanistic Insights
Molecular Targets and Pathways
(+)-Sabinone is a key intermediate in the biosynthesis of thujones, which are known to contribute to plant defense strategies. Its metabolic fate is governed by specific enzymatic reactions within the broader terpenoid metabolism.
Interactions with Enzymes Involved in Terpenoid Metabolism
The biosynthesis of thujones, which are derived from this compound, is a well-studied aspect of terpenoid metabolism in plants like Western Redcedar (Thuja plicata) and common garden sage (Salvia officinalis) nih.govresearchgate.netnih.govoup.comnih.govubc.ca. The pathway typically begins with geranyl diphosphate (B83284) (GPP), which is converted to (+)-sabinene by sabinene (B1680474) synthase researchgate.netsmolecule.comresearchgate.netwikipedia.orgresearchgate.net. (+)-Sabinene is then hydroxylated, often by cytochrome P450 enzymes such as CYP750B1 in Western Redcedar, to form sabinol intermediates (e.g., (+)-trans-sabin-3-ol) nih.govresearchgate.netoup.comnih.govubc.ca. Subsequently, this compound is formed through the oxidation of sabinol, a process catalyzed by sabinol dehydrogenase ontosight.aigenome.jpenzyme-database.orgexpasy.orgenzyme-database.orgwikipedia.orgqmul.ac.uknih.gov. Finally, this compound serves as a direct precursor, undergoing reduction to yield α- and β-thujone nih.govubc.casmolecule.comwikipedia.orgrsc.orgresearchgate.net. These interactions highlight this compound's crucial role as a substrate in the enzymatic cascade of monoterpenoid biosynthesis.
Modulation of Cellular Pathways (e.g., related to plant defense)
Thujones, the end products of the metabolic pathway involving this compound, are recognized for their role in plant defense against herbivores nih.govresearchgate.netnih.gov. In Western Redcedar, high foliar levels of thujones are associated with resistance to ungulate browsing nih.govresearchgate.netnih.gov. As an essential intermediate in the formation of these deterrent compounds, this compound indirectly modulates cellular pathways related to plant defense by being a necessary component in the production of these protective secondary metabolites. Its conversion into thujones contributes to the plant's chemical arsenal (B13267) against environmental stressors, particularly herbivory.
Enzymatic Mechanisms Associated with Sabinone Metabolism/Derivatives
The transformation of this compound is primarily mediated by specific enzymes, facilitating its conversion into other biologically relevant monoterpenoids.
Role of Sabinol Dehydrogenase
Sabinol dehydrogenase (EC 1.1.1.228) is a key enzyme in the pathway leading to this compound. This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyzes the oxidation of (+)-cis-sabinol to this compound, utilizing NAD+ as a coenzyme ontosight.aigenome.jpenzyme-database.orgexpasy.orgenzyme-database.orgwikipedia.orgqmul.ac.uknih.gov. The reaction is stereospecific, preferring the (+)-cis configuration of sabinol as a substrate ontosight.ai. This enzymatic step is critical for advancing the biosynthesis from sabinol intermediates to sabinone, a direct precursor for thujone formation ontosight.aigenome.jpenzyme-database.orgexpasy.orgenzyme-database.orgwikipedia.orgqmul.ac.uknih.gov.
Enzyme-Mediated Reductions (e.g., to Thujone)
Following its formation, this compound undergoes enzymatic reduction to produce α- and β-thujone nih.govubc.casmolecule.comwikipedia.orgrsc.orgresearchgate.net. This transformation is mediated by reductase enzymes, including alcohol dehydrogenases (ADHs) nih.govubc.casmolecule.comwikipedia.orgrsc.orgresearchgate.net. Research has identified specific ADHs, such as ADH5, ADH10, and ADH17 in Thuja plicata, that exhibit activity in converting this compound to thujone isomers ubc.ca. For instance, ADH5 has been shown to produce both β-thujone and this compound under optimized conditions ubc.ca. These reduction reactions are stereoselective and are the final enzymatic steps in the conversion of this compound to the biologically active thujones.
Biocatalytic Transformations of this compound and its Analogs
The primary biocatalytic transformation of this compound involves its reduction to α- and β-thujone, as detailed above nih.govubc.casmolecule.comwikipedia.orgrsc.orgresearchgate.net. Beyond this well-established pathway, the broader field of biotransformation encompasses the enzymatic modification of natural products and phytochemicals to create novel compounds or enhance their properties mdpi.commdpi.comresearchgate.netmhmedical.comwikilectures.eu. While specific examples of this compound analogs undergoing diverse biocatalytic transformations are not extensively detailed in the provided search results, the general principle applies to its role as a substrate for specific enzymes that carry out reduction reactions. The study of these enzymatic transformations is crucial for understanding plant metabolism and holds potential for biotechnological applications in producing valuable terpenoids ontosight.aimdpi.com.
Table 1: Key Enzymes in this compound Biosynthesis and Metabolism
| Enzyme Name | Substrate(s) | Product(s) | Pathway Role | Reference(s) |
| Sabinene synthase | Geranyl diphosphate (GPP) | (+)-Sabinene | Biosynthesis of the precursor to sabinol and sabinone. | researchgate.netsmolecule.comresearchgate.netwikipedia.orgresearchgate.net |
| CYP750B1 (Sabinene hydroxylase) | (+)-Sabinene | (+)-trans-sabin-3-ol | Hydroxylation of sabinene, a step towards sabinol. | nih.govresearchgate.netoup.comnih.govubc.ca |
| Sabinol Dehydrogenase (EC 1.1.1.228) | (+)-cis-sabinol, NAD+ | This compound, NADH, H+ | Oxidation of sabinol to sabinone. | ontosight.aigenome.jpenzyme-database.orgexpasy.orgenzyme-database.orgwikipedia.orgqmul.ac.uknih.gov |
| Alcohol Dehydrogenases (e.g., ADH5, ADH10, ADH17) | This compound | α- and β-Thujone | Reduction of sabinone to thujones. | ubc.ca |
Compound Name List
this compound
Thujone (α- and β-thujone)
Sabinene
Sabinol ((+)-cis-sabinol, (+)-trans-sabin-3-ol)
Geranyl diphosphate (GPP)
Influence on Biological Systems (non-human, mechanistic level)
Terpenoids, a diverse class of organic compounds produced by a variety of plants, play significant roles in plant physiology, including defense mechanisms and interactions with their environment. This compound, a monoterpene ketone, is a component within this broad class of natural products. Its biological significance is often understood through its metabolic pathways and its relationship with other bioactive terpenoids.
Role in Plant-Environment Interactions
This compound is an integral part of plant metabolic pathways, particularly those related to terpenoid biosynthesis. It is formed through the oxidation of (+)-cis-sabinol, catalyzed by the enzyme (+)-sabinol dehydrogenase. This enzymatic activity is a key step in the broader metabolism of terpenoids, which are crucial for various plant functions, including defense against biotic and abiotic stresses, and communication with the surrounding environment ontosight.ai.
Research suggests that this compound may also be involved in the biosynthetic pathways leading to other plant defense compounds. It has been identified as a potential precursor or intermediate in the formation of isomeric thujones from isomeric sabinols mdpi.com. Thujones, like other terpenoids, are recognized for their roles in plant defense against herbivores and pathogens wikipedia.org.
Allelopathy, the phenomenon where plants release chemical compounds that affect the growth and development of neighboring plants and microorganisms, is another area where compounds like this compound might exert influence. While direct allelopathic data for this compound is limited in the reviewed literature, allelochemicals in general are known to impact plant metabolism, enzyme activity, and protein synthesis nih.gov. Terpenoids, as a class, are well-documented secondary metabolites that contribute to plant defense strategies, acting as repellents or toxins to herbivores and influencing plant-microbe interactions wikipedia.orgnih.gov.
Impact on Microbial Metabolism
The impact of this compound on microbial metabolism is an area where research has primarily focused on related compounds or essential oils containing it. While direct quantitative data specifically for this compound's effect on microbial metabolism is not extensively detailed in the provided search results, insights can be drawn from studies on similar terpenoids and essential oils.
Related compounds, such as sabinene hydrate (B1144303), have demonstrated antimicrobial properties, showing inhibitory effects against various bacterial strains nih.gov. These compounds, and essential oils containing sabinone, have been found to inhibit microbial efflux mechanisms and biofilm formation nih.govsci-hub.se. The mechanisms by which these terpenoids influence microbial metabolism can include disruption of cell membranes, interference with respiratory processes, and alteration of cell membrane permeability sci-hub.se.
Furthermore, terpenoids are implicated in the systemic resistance mechanisms of plants nih.gov, suggesting a role in mediating plant-microbe interactions that could indirectly affect microbial communities. The enzyme sabinol dehydrogenase, which produces this compound, is part of the terpenoid metabolic pathway, highlighting the compound's integration within plant biochemical processes that can have downstream effects on the plant's environment, including microbial populations ontosight.ai.
Data Table:
Due to the specific focus on this compound and the available search results, direct quantitative data (e.g., Minimum Inhibitory Concentrations - MICs, specific enzyme inhibition constants) for this compound's impact on microbial metabolism or its precise allelopathic activity was not found. Studies often report on essential oils containing sabinone or related compounds like sabinene hydrate, which have shown antimicrobial effects. For instance, sabinene hydrate has demonstrated varying susceptibility among microbial strains, with Gram-positive bacteria being more susceptible than Gram-negative bacteria and yeasts nih.gov. However, specific data for this compound itself is not presented in the provided literature.
Compound List:
this compound
(+)-cis-sabinol
Sabinene
Sabinene hydrate
Terpinen-4-ol
Thujones (isomeric)
Alkaloids
Benzoxazinoids (DIBOA, DIMBOA, MBOA, BOA)
Cyanogenic glycosides
Glucosinolates
Terpenoids
Phenolics
Saponins
Tannins
Artemisinic acid
Advanced Analytical Methodologies for + Sabinone Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of (+)-sabinone, enabling its isolation and measurement in various samples, particularly in essential oils where it naturally occurs.
Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. emerypharma.commooreanalytical.com When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both identifying and quantifying this compound, even at trace levels. pacificbiolabs.comthermofisher.comnih.gov The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mooreanalytical.compacificbiolabs.com
In the context of this compound analysis, GC-MS is routinely used for the chemical profiling of essential oils from various plant sources. nih.govnih.gov The retention time of this compound on a specific GC column serves as a preliminary identifier, which is then confirmed by its mass spectrum. mooreanalytical.com The mass spectrometer fragments the eluted this compound molecules into a reproducible pattern of ions, which acts as a chemical fingerprint for definitive identification. youtube.comyoutube.com For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared against a calibration curve generated from standards of known concentration. nih.govscirp.orgchromatographyonline.com The use of a flame ionization detector (FID) is also common for quantification due to its high sensitivity and wide linear range. nih.gov
Table 1: GC-MS Parameters for the Analysis of Terpenes including Sabinene (B1680474)
| Parameter | Typical Value/Condition |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Split (e.g., 1:10 ratio) |
| Injector Temperature | 250-300 °C |
| Oven Temperature Program | Initial temp: 50-60 °C, Ramp: 2-10 °C/min, Final temp: 250-290 °C |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 m/z |
This table presents a generalized set of parameters; specific conditions may vary depending on the instrument and analytical goals. nih.govuokerbala.edu.iq
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including terpenes. taylorfrancis.comroutledge.com While GC is often preferred for volatile terpenes, HPLC is particularly useful for the analysis of less volatile derivatives or for instances where derivatization is employed to enhance detection. researchgate.netnih.gov It is a valuable tool for assessing the purity of isolated this compound and for its quantitative determination in various matrices. mdpi.com
The separation in HPLC is achieved by the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. mdpi.com For compounds like this compound and its isomers, reversed-phase columns (e.g., C18) are commonly used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net Detection can be challenging as monoterpenes often lack a strong chromophore for UV detection. researchgate.net However, derivatization with a UV-active or fluorescent tag can overcome this limitation. researchgate.net Evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) can also be employed for the analysis of underivatized terpenes. mdpi.com
Table 2: HPLC Method Parameters for Terpene Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5-1.5 mL/min |
| Detection | UV (at low wavelength), ELSD, or MS |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
This table provides a general overview of HPLC conditions; optimization is necessary for specific applications. researchgate.netmdpi.com
Advanced Spectroscopic Techniques for Structural Elucidation (not basic identification)
Beyond basic identification, advanced spectroscopic techniques are indispensable for the detailed structural characterization of this compound, particularly for confirming its stereochemistry and for investigating its formation pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. researchgate.net For a bicyclic monoterpene like this compound, advanced 2D NMR techniques are crucial for unambiguously assigning the stereochemistry. rsc.orgresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule. ipb.pt
The stereochemical assignment of this compound relies heavily on the analysis of nuclear Overhauser effect (NOE) data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments reveal through-space interactions between protons that are in close proximity, which is essential for determining the relative orientation of substituents on the bicyclic ring system. ipb.pt By carefully analyzing the NOE correlations, the specific stereoisomeric form of sabinone can be definitively confirmed.
Mass spectrometry (MS), especially when coupled with chromatographic separation, is a key technique for tracing metabolic pathways. mdpi.com In the context of this compound biosynthesis, GC-MS can be used to identify potential intermediates in the pathway. nih.govnih.gov The fragmentation patterns of these intermediates provide structural clues that help in piecing together the biosynthetic sequence. youtube.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of elemental compositions of precursor molecules and metabolites.
By analyzing the mass spectra of compounds produced in biological systems, researchers can propose and verify the steps involved in the conversion of precursor molecules, such as geranyl pyrophosphate (GPP), into this compound. This approach is instrumental in understanding the enzymatic reactions that govern terpene biosynthesis. researchgate.net
Application of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique used to unravel the intricate details of biosynthetic pathways and reaction mechanisms. nih.govresearchgate.nettaylorandfrancis.com By introducing atoms with a heavier, stable isotope (e.g., deuterium (²H or D) or carbon-13 (¹³C)) into precursor molecules, scientists can track the fate of these atoms as they are incorporated into the final product, in this case, this compound. boku.ac.atresearchgate.netclearsynth.comnih.gov
In studies of this compound biosynthesis, isotopically labeled precursors such as [¹³C]-glucose or D₂O can be supplied to the producing organism. nih.gov The resulting this compound is then isolated and analyzed using NMR and/or mass spectrometry to determine the positions and extent of isotopic labeling. researchgate.netresearchgate.net This information provides direct evidence for the specific bond formations and rearrangements that occur during the enzymatic conversion of the precursor to the final product. For example, deuterium labeling experiments can help to elucidate the stereochemical course of enzymatic reactions. boku.ac.at This approach has been fundamental in confirming the proposed mechanisms for the cyclization of GPP by sabinene synthase to form the characteristic bicyclic structure of sabinene, a direct precursor to this compound. nih.gov
Table 3: Common Isotopes Used in Terpene Biosynthesis Studies
| Isotope | Precursor Example | Analytical Technique | Information Gained |
|---|---|---|---|
| ¹³C | [¹³C]-Glucose, [¹³C]-Pyruvate | NMR, MS | Carbon skeleton rearrangements, precursor incorporation |
| ²H (D) | D₂O, Deuterated precursors | NMR, MS | Stereochemistry of enzymatic steps, proton transfer mechanisms |
| ¹⁸O | ¹⁸O₂, H₂¹⁸O | MS | Source of oxygen atoms in hydroxyl or carbonyl groups |
This table summarizes the application of common stable isotopes in mechanistic studies of terpene biosynthesis.
Future Research Directions and Potential Applications
Advancements in Chemoenzymatic Synthesis and Biocatalysis
The synthesis of complex molecules like (+)-Sabinone is increasingly benefiting from chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis. nih.gov Future research is focused on developing highly selective and efficient biocatalytic methods for the production of this compound from its precursor, (+)-sabinene.
A key area of advancement lies in the use of oxidoreductase enzymes for the allylic oxidation of terpenes. For instance, biocatalytic cascade systems have been designed for the oxidation of similar monoterpenes like (+)-α-pinene using enzymes such as peroxidases and laccases. mdpi.com This approach involves a two-step process where the terpene is first oxidized to an alcohol intermediate and then further oxidized to the corresponding ketone. mdpi.com Applying a similar cascade logic to (+)-sabinene could provide a direct and controlled route to this compound.
In nature, the biosynthesis of thujone from (+)-sabinene in plants like the Western redcedar (Thuja plicata) involves this compound as an intermediate. nih.gov The hydroxylation of (+)-sabinene to trans-sabin-3-ol is catalyzed by the cytochrome P450 enzyme CYP750B1, which is then converted to this compound. nih.gov The characterization and engineering of such P450 enzymes are central to developing specific biocatalysts for this compound production. Research integrating these enzymes into synthetic chemistry workflows represents a promising frontier for accessing complex natural products and their analogues. nih.govnih.govchemrxiv.org
| Enzyme Class | Precursor Substrate | Potential Product | Research Focus |
| Cytochrome P450 (e.g., CYP750B1) | (+)-Sabinene | trans-Sabin-3-ol (precursor to this compound) | Enzyme discovery, characterization, and engineering for improved specificity and activity. nih.gov |
| Peroxidase/Laccase Cocktail | (+)-Sabinene | This compound | Development of biocatalytic cascades for direct, one-pot oxidation. mdpi.com |
| Flavin-dependent monooxygenases | Resorcinol substrates | Bicyclic intermediates | Application of enzymes like SorbC for stereoselective dearomatization to build molecular complexity. nih.gov |
Strategies for Sustainable Production via Microbial Fermentation
The industrial availability of this compound is currently limited by the lack of an established large-scale manufacturing process. nih.gov Microbial fermentation presents a green and sustainable alternative to extraction from plant sources or complex chemical synthesis. nih.gov The primary strategy involves engineering model microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce the direct precursor, (+)-sabinene, from simple renewable feedstocks like glycerol (B35011) or glucose. nih.govresearchgate.net
Researchers have successfully engineered E. coli by assembling a biosynthetic pathway using either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway, combined with genes for geranyl diphosphate (B83284) synthase and sabinene (B1680474) synthase. nih.govresearchgate.net Through optimization of culture medium and fed-batch fermentation processes, a maximum concentration of 2.65 g/L of sabinene has been achieved. nih.govresearchgate.net This represents the first report of microbial synthesis of sabinene and establishes a foundational platform for its sustainable production. nih.gov
Future work will focus on enhancing these microbial cell factories. Precision fermentation, which utilizes real-time monitoring and data analytics, can optimize parameters to boost yield and efficiency. youtube.com Further metabolic engineering to direct more carbon flux towards sabinene and subsequent integration of an engineered P450-dependent oxidation step could enable the direct microbial production of this compound in a single fermentation process.
| Microorganism | Pathway Engineered | Feedstock | Max Titer Achieved (Sabinene) |
| Escherichia coli | MEP or MVA pathway, GPP synthase, Sabinene synthase | Glycerol | 2.65 g/L nih.govresearchgate.net |
| Yarrowia lipolytica | MVA pathway, Limonene synthase (mutant) | Glucose | 113 mg/L researchgate.net |
| Saccharomyces cerevisiae | MVA pathway, Sabinene synthase | Not specified | Production demonstrated nih.gov |
Exploration of Novel Chemical Transformations
The unique bicyclic structure of this compound makes it an attractive starting material for novel chemical transformations to create other valuable compounds. Research into the oxidation and rearrangement of the sabinane skeleton is a key area of exploration. For example, studies on the ozonolysis of sabinene show that the reaction proceeds via a Criegee intermediate, leading to the formation of sabinaketone (an isomer of sabinone) among other products. researchgate.net Understanding these reaction mechanisms, supported by quantum chemical calculations, can help devise new synthetic routes. researchgate.netresearchgate.net
Furthermore, the ketone functional group in the sabinone scaffold is a versatile handle for various chemical reactions. The Baeyer–Villiger oxidation of (-)-sabina ketone, an isomer of this compound, has been shown to yield two different δ-lactones. researchgate.net While chemical oxidation produced a mixture, microbial Baeyer–Villiger oxidation yielded only a single "abnormal" δ-lactone, highlighting the potential for stereoselective enzymatic transformations. researchgate.net The same ketone precursor was also used to synthesize novel δ-lactams via a Beckmann rearrangement. researchgate.net These examples demonstrate that the sabinone core can be transformed into diverse heterocyclic structures, which are common motifs in pharmaceuticals and fine chemicals.
Development of New Tools for Understanding Biosynthetic Diversity
Understanding the natural biosynthesis of this compound and related monoterpenoids is crucial for harnessing nature's chemical diversity. The discovery that CYP750B1 is the specific P450 enzyme responsible for the stereospecific hydroxylation of (+)-sabinene in Thuja plicata was a significant step. nih.gov This was achieved by combining transcriptome analysis, cloning, and functional characterization of P450 proteins. nih.gov Such approaches are powerful tools for identifying the genes and enzymes involved in specialized plant metabolic pathways.
Future research will benefit from the advancement of synthetic biology and metabolic engineering platforms. mcgill.ca By reconstructing biosynthetic pathways in chassis organisms like yeast, researchers can elucidate enzyme function and discover new catalytic activities. mcgill.ca This "plug-and-play" approach allows for the rapid testing of different enzyme combinations and the generation of novel compounds. The combination of traditional molecular biology with modern genome and proteome analysis will provide a more comprehensive view of sabinone biosynthesis and unlock greater potential for microbial production and the creation of novel derivatives. nih.gov
Potential as a Synthetic Precursor for Fine Chemicals and Specialty Compounds
The limited natural abundance and lack of a commercial manufacturing process for sabinene, the precursor to this compound, have hindered its use. nih.govnih.gov However, with the advent of sustainable microbial production methods, both sabinene and its derivatives like this compound are poised to become valuable platform chemicals. nih.gov
The chemical transformations already demonstrated, such as the synthesis of δ-lactones and δ-lactams from the sabinane skeleton, point to its potential as a precursor for specialty compounds. researchgate.net Lactones and lactams are important structural motifs found in a wide range of biologically active molecules and polymers. The ability to generate these compounds from a renewable, bio-based starting material is highly desirable. Sabinene itself is also being explored as a green solvent, further broadening the application space for this family of molecules. nih.gov As production scales up, this compound could serve as a chiral building block for the synthesis of complex targets in the fragrance, agrochemical, and pharmaceutical industries.
Insights for Plant Biotechnology and Metabolic Engineering
The study of this compound biosynthesis provides valuable insights for plant biotechnology and metabolic engineering. nih.gov Plants produce a vast array of secondary metabolites for defense and other ecological functions, and understanding these pathways allows for their targeted manipulation. nih.gov For example, knowledge of the CYP750B1 enzyme in Western redcedar could be used to engineer other plants to produce thujones or related compounds for enhanced pest resistance. nih.gov
Metabolic engineering in plants aims to improve crop traits or to produce valuable chemicals. nih.gov Synthetic biology offers tools to redesign metabolic pathways with greater precision. researchgate.net By understanding the regulatory networks and key enzymes like sabinene synthase and the subsequent P450 hydroxylase, it may be possible to increase the flux towards this compound and other desired monoterpenoids in their native plant producers or to transfer the entire pathway to a high-biomass crop, effectively turning it into a "green factory." nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
